2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole
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Overview
Description
2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound featuring an oxazole ring substituted with a chloromethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloromethyl-4,4-dimethyl-2-oxazoline with a suitable base, leading to the formation of the desired oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the cyclization process. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxazole derivative .
Scientific Research Applications
2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of certain enzymes or the modification of biomolecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Chloromethyl-4,5-dihydro-1,3-oxazole: Similar structure but lacks the dimethyl substitution.
5,5-Dimethyl-4,5-dihydro-1,3-oxazole: Lacks the chloromethyl group.
2-(Bromomethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole: Similar structure with a bromomethyl group instead of chloromethyl.
Uniqueness: The presence of both the chloromethyl and dimethyl groups in 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole imparts unique reactivity and properties, making it distinct from its analogs.
Properties
CAS No. |
2649059-41-4 |
---|---|
Molecular Formula |
C6H10ClNO |
Molecular Weight |
147.6 |
Purity |
95 |
Origin of Product |
United States |
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